(2-Aminobutyl)(propyl)amine
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Overview
Description
(2-Aminobutyl)(propyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. The structure of this compound consists of a butyl group and a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Aminobutyl)(propyl)amine can be synthesized through various methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 2-chlorobutane with propylamine under basic conditions can yield this compound. Another method involves the reductive amination of aldehydes or ketones with amines, using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic hydrogenation and reductive amination are commonly employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Aminobutyl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitro compounds or amine oxides.
Reduction: Reduction of imines to amines is a common reaction.
Substitution: Amines can undergo nucleophilic substitution reactions with alkyl halides to form higher-order amines
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides (e.g., bromoethane) and bases (e.g., sodium hydroxide) are typical reagents
Major Products Formed
Oxidation: Formation of nitro compounds or amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of higher-order amines or quaternary ammonium salts
Scientific Research Applications
(2-Aminobutyl)(propyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of (2-Aminobutyl)(propyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Propylamine: A primary amine with a single propyl group attached to the nitrogen atom.
Butylamine: A primary amine with a single butyl group attached to the nitrogen atom.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom
Uniqueness
(2-Aminobutyl)(propyl)amine is unique due to its specific combination of butyl and propyl groups attached to the nitrogen atom. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H18N2 |
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Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-N-propylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-3-5-9-6-7(8)4-2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
FLCLDNZXOIZFSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(CC)N |
Origin of Product |
United States |
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